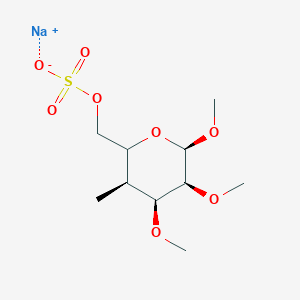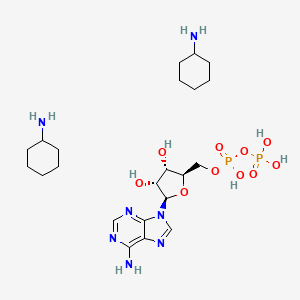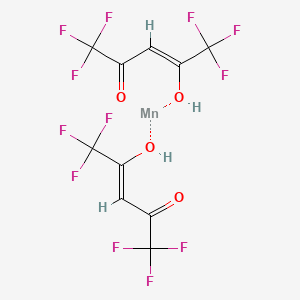
Manganese(II)hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(II)hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4F12MnO4 and its molecular weight is 471.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .
Mode of Action
It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .
Result of Action
Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .
特性
CAS番号 |
19648-86-3 |
|---|---|
分子式 |
C10H4F12MnO4 |
分子量 |
471.05 g/mol |
IUPAC名 |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |
InChI |
InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
InChIキー |
DMABZFSNYKYMMQ-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
異性体SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |
正規SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
製品の起源 |
United States |
Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?
A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].
Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?
A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.
Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?
A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.
Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?
A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


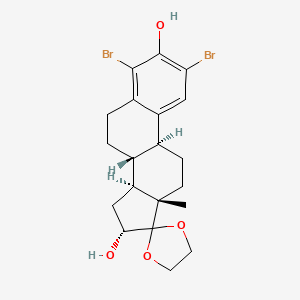
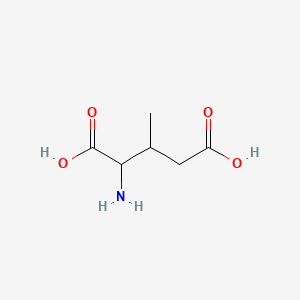
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
